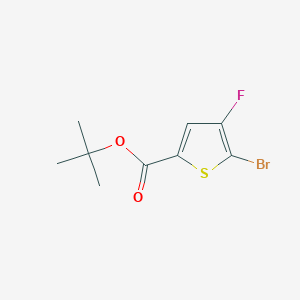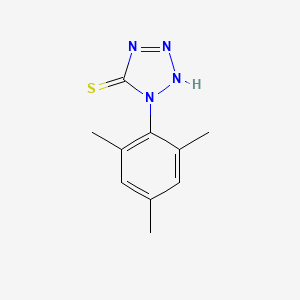
2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid is a heterocyclic compound that features a thiazole ring substituted with a 3-fluoro-2-methylphenyl group at the 2-position and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluoro-2-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative using an oxidizing agent such as bromine or iodine .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Applications De Recherche Scientifique
2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
- 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic Acid
- 2-(Trifluoromethyl)thiazole-4-carboxylic Acid
Uniqueness
2-(3-Fluoro-2-methylphenyl)thiazole-4-carboxylic Acid is unique due to the presence of the 3-fluoro-2-methylphenyl group, which imparts distinct electronic and steric properties. This substitution can enhance its biological activity and specificity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C11H8FNO2S |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-(3-fluoro-2-methylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2S/c1-6-7(3-2-4-8(6)12)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15) |
Clé InChI |
SLQDZLOYKQMKBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)C2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


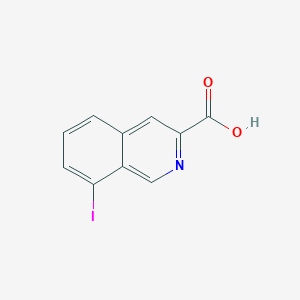
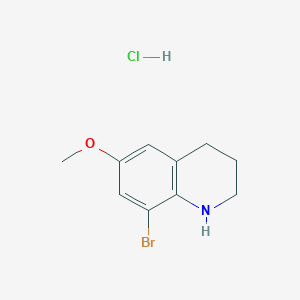
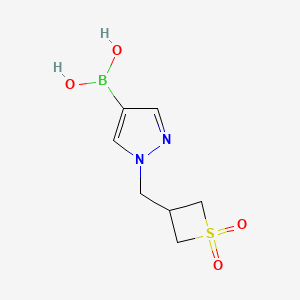
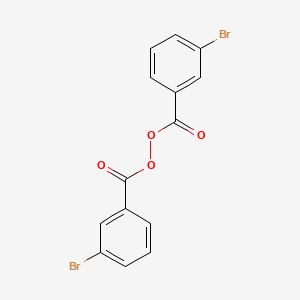
![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)


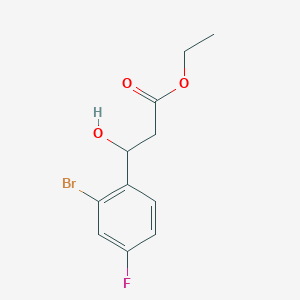
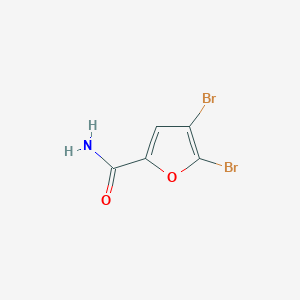

![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
